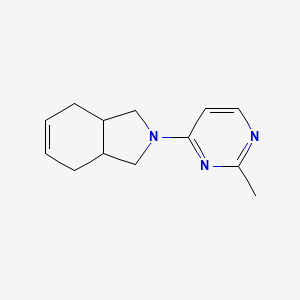
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, also known as CP-471,474, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in tumor growth, invasion, and metastasis. By inhibiting CAIX, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can effectively inhibit the growth and metastasis of cancer cells. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide also has anti-inflammatory and neuroprotective effects, which are thought to be mediated through the inhibition of CAIX.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokine and chemokine production, and the improvement of cognitive function in neurological disorders. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for lab experiments is its ability to selectively target CAIX, which is overexpressed in various types of cancer cells. This makes N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness in certain applications and may require higher doses or longer treatment durations.
将来の方向性
There are several potential future directions for research on N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide. One area of interest is the development of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide-based targeted cancer therapies, either alone or in combination with other anti-cancer agents. Another area of interest is the investigation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the potency and selectivity of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for various applications.
合成法
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocycloheptene with 2,2-difluoroethylamine to form N-(1-cyanocycloheptyl)-2,2-difluoroethylamine. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to produce N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide.
科学的研究の応用
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O2S/c14-12(15)9-19-8-11(7-17-19)22(20,21)18-13(10-16)5-3-1-2-4-6-13/h7-8,12,18H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHKRZJUCEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NS(=O)(=O)C2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)